molecular formula C9H14O3 B1652558 2,2,6,6-Tetramethyloxane-3,5-dione CAS No. 14744-26-4

2,2,6,6-Tetramethyloxane-3,5-dione

Cat. No.: B1652558
CAS No.: 14744-26-4
M. Wt: 170.21 g/mol
InChI Key: LLFBKOTXULFGLF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2,2,6,6-Tetramethyloxane-3,5-dione can be synthesized through the reaction of pinacolone with methyl acetate in the presence of a strong base such as potassium tert-butoxide. The reaction typically involves heating the mixture to around 50°C and stirring for several hours to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors where the reactants are continuously fed and the product is continuously removed. This method ensures high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2,2,6,6-Tetramethyloxane-3,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,2,6,6-Tetramethyloxane-3,5-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,2,6,6-tetramethyloxane-3,5-dione exerts its effects involves the formation of stable enolates and chelation with metal ions. The enolate form can participate in various chemical reactions, while the chelation with metal ions enhances the stability and reactivity of the metal complexes .

Comparison with Similar Compounds

Similar Compounds

  • 2,2,6,6-Tetramethylheptane-3,5-dione
  • Hexafluoroacetylacetone
  • 1,3-Diphenyl-1,3-propanedione
  • 3,5-Heptanedione

Uniqueness

2,2,6,6-Tetramethyloxane-3,5-dione is unique due to its high stability and ability to form stable metal complexes. This makes it particularly valuable in applications requiring robust and reliable chemical behavior .

Properties

IUPAC Name

2,2,6,6-tetramethyloxane-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-8(2)6(10)5-7(11)9(3,4)12-8/h5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLFBKOTXULFGLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)CC(=O)C(O1)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00601218
Record name 2,2,6,6-Tetramethyloxane-3,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00601218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14744-26-4
Record name 2,2,6,6-Tetramethyloxane-3,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00601218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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